methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate
Description
Properties
CAS No. |
927210-41-1 |
|---|---|
Molecular Formula |
C20H14N2O3 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate |
InChI |
InChI=1S/C20H14N2O3/c1-25-20(24)15-8-3-2-7-14(15)19(23)18-17-13(10-11-21-18)12-6-4-5-9-16(12)22-17/h2-11,22H,1H3 |
InChI Key |
GQHLOMRHKZZHPY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)C2=NC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate typically involves multi-step organic reactions One common synthetic route starts with the preparation of the pyridoindole core, which can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and indole derivatives
The final step involves esterification, where the carboxylic acid group is converted to the methyl ester. This can be achieved using reagents like methanol and a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact, and purification steps are streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Alcohol derivatives where the ester or carbonyl groups are reduced.
Substitution: Substituted derivatives where the methoxy group is replaced by other functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrido[3,4-b]indole framework exhibit promising anticancer properties. Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate has been studied for its ability to inhibit cell proliferation in various cancer cell lines. The compound's mechanism involves the induction of apoptosis and the inhibition of specific signaling pathways associated with tumor growth.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects. Studies suggest that it may help mitigate neurodegenerative processes by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This potential makes it a candidate for further exploration in the treatment of diseases such as Alzheimer's and Parkinson's.
Synthetic Routes
This compound can be synthesized through various organic reactions, including the Pictet-Spengler reaction and subsequent modifications. A notable synthetic method involves a manganese dioxide-mediated one-pot process that allows for efficient preparation of this compound from simpler precursors. This method not only streamlines the synthesis but also enhances yield and purity.
| Synthetic Method | Key Steps | Advantages |
|---|---|---|
| Manganese Dioxide Method | Alcohol oxidation, cyclization, oxidative aromatization | High yield, simplicity |
| Pictet-Spengler Reaction | Condensation of tryptamine derivatives with aldehydes | Versatile for different substrates |
Histone Deacetylase Inhibition
Recent studies have identified this compound as a potential histone deacetylase (HDAC) inhibitor. HDAC inhibitors are crucial in cancer therapy as they can alter gene expression patterns associated with tumorigenesis. The compound's structural features allow it to interact effectively with HDAC enzymes, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes.
Antimicrobial Properties
The compound has shown antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways. This application is particularly relevant in the context of increasing antibiotic resistance.
Case Studies
-
Anticancer Activity in Cell Lines
- A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations. The mechanism was linked to apoptosis induction via caspase activation.
-
Neuroprotection in Animal Models
- In a rodent model of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress compared to control groups, highlighting its therapeutic potential for neurodegenerative diseases.
-
Synthesis and Characterization
- A comprehensive synthetic study reported the successful synthesis of this compound using a modified Pictet-Spengler reaction. The resulting compound was characterized using NMR and mass spectrometry, confirming its structure and purity.
Mechanism of Action
The mechanism of action of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pyrido[3,4-b]indole scaffold is versatile, with modifications at the 1-, 3-, and 9-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate and its structural analogs:
Structural and Functional Group Variations
Physicochemical Properties
- Melting Points :
- Synthetic Yields :
Spectroscopic Signatures
- IR Spectroscopy :
- 1H NMR :
Key Research Findings
- Synthetic Advantages : Methyl esters are more hydrolytically stable than carboxylic acids, facilitating storage and handling .
- Structure-Activity Relationships (SAR) :
- Food Safety: Polysaccharides like mulberry polysaccharide inhibit pyridoindole formation (e.g., Norharman) in meat products by suppressing lipid/protein oxidation .
Data Tables
Table 1: Comparison of Pyrido[3,4-b]indole Derivatives
Biological Activity
Methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate, a compound with the CAS number 927210-41-1, belongs to a class of pyrido[3,4-b]indole derivatives known for their diverse biological activities. This article explores its biological activity based on various studies and findings.
- Molecular Formula : CHNO
- Molecular Weight : 330.337 g/mol
- LogP : 3.7337 (indicating moderate lipophilicity)
This compound exhibits several mechanisms of action:
-
Anticancer Activity :
- It has been shown to inhibit the proliferation of various cancer cell lines. For instance, studies indicate that it has significant cytotoxic effects on human hepatic cancer cell lines (IC = 23.36 μg/mL) and human epidermoid carcinoma cell lines (IC = 28.55 μg/mL) .
- The compound's activity may be attributed to its ability to induce apoptosis and inhibit cell cycle progression in cancer cells.
- Estrogen Receptor Modulation :
- Histone Deacetylase Inhibition :
Study 1: Anticancer Efficacy
A study conducted on various human cancer cell lines demonstrated that this compound significantly inhibited cell growth. The compound was tested against multiple lines including A549 (lung cancer), BEL7402 (liver cancer), and KB (oral cancer), showing IC values indicative of potent anticancer properties.
Study 2: Estrogen Receptor Activity
In a patent study focusing on tetrahydro-pyrido[3,4-b]indole compounds, it was found that these compounds exhibited estrogen receptor modulation activity, which could be beneficial in treating estrogen-dependent cancers .
Comparative Biological Activity Table
Q & A
Basic: What are the established synthetic routes for methyl 2-(9H-pyrido[3,4-b]indole-1-carbonyl)benzoate?
Answer:
The compound can be synthesized via:
- One-pot tandem oxidation-cyclization using MnO₂, as demonstrated for analogous β-carboline esters. This method avoids multi-step protection/deprotection and achieves moderate yields under mild conditions .
- Oxidation of precursors with SeO₂ in dioxane, which selectively generates formyl intermediates for subsequent esterification or coupling reactions .
- Pd/C-catalyzed hydrogenation for deprotection of benzyl or other protecting groups in intermediates, as shown in related syntheses of pyridoindole derivatives (e.g., 60% yield after 48 hours under H₂) .
Basic: How is the structure of this compound characterized?
Answer:
Key analytical methods include:
- ¹H NMR : Signals for the NH proton (δ ~11.63, singlet), aromatic protons (δ 7.2–8.7, multiplet), and methyl ester groups (δ ~3.8–3.9, singlet) .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 378 for analogous compounds) and fragmentation patterns to confirm the backbone .
Advanced: How can researchers resolve discrepancies in spectral data during characterization?
Answer:
Contradictions in NMR or IR data may arise from:
- Solvent effects : DMSO-d₆ can deshield NH protons, shifting signals upfield (e.g., δ 11.63 vs. δ 8.7 in other solvents) .
- Tautomerism : Pyridoindole derivatives may exhibit keto-enol tautomerism, altering carbonyl and NH signals. Use 2D NMR (COSY, HSQC) to confirm connectivity .
- Impurity interference : Compare with high-purity standards synthesized via orthogonal routes (e.g., hydrogenation vs. oxidation) .
Advanced: What strategies optimize enantioselective synthesis of β-carboline derivatives like this compound?
Answer:
Enantioselectivity can be achieved via:
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., L-tryptophan derivatives) to induce asymmetry in cyclization steps .
- Catalytic asymmetric Minisci reactions : Employ chiral Lewis acids or organocatalysts to control radical addition to the pyridoindole core .
- Kinetic resolution : Separate enantiomers using chiral stationary-phase HPLC during purification .
Basic: What are the key reactivity patterns of this compound?
Answer:
Reactivity hotspots include:
- Indole NH : Susceptible to alkylation (e.g., with iodomethane) or acylation .
- Ester carbonyl : Undergoes nucleophilic substitution (e.g., hydrolysis to carboxylic acid under acidic conditions) .
- Aromatic positions : Electrophilic substitution (e.g., nitration at C-3 or C-4 of the indole ring) .
Advanced: How to design experiments assessing environmental stability and degradation pathways?
Answer:
Follow frameworks like Project INCHEMBIOL :
- Abiotic degradation : Expose the compound to UV light, varying pH, and oxidants (e.g., H₂O₂), monitoring degradation via HPLC-MS.
- Biotic degradation : Use soil or microbial consortia to study metabolic pathways. Track metabolites (e.g., demethylated or hydroxylated derivatives) .
- QSAR modeling : Predict ecotoxicity using logP, solubility, and electronic parameters derived from computational chemistry .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
Common issues and solutions:
- Byproduct formation : Optimize MnO₂ stoichiometry to minimize over-oxidation .
- Low catalytic efficiency : Screen alternative catalysts (e.g., Pd/C vs. PtO₂) for hydrogenation steps .
- Purification bottlenecks : Replace column chromatography with recrystallization or countercurrent distribution for large batches .
Basic: What computational tools aid in predicting the compound’s physicochemical properties?
Answer:
- NIST Chemistry WebBook : Provides validated data on boiling points, solubility, and spectral libraries .
- ACD/Labs or OpenEye OEToolkits : Generate IUPAC-compliant InChIKeys and predict NMR/IR spectra .
- LogP calculators : Use fragment-based methods (e.g., XLogP3) to estimate hydrophobicity for bioavailability studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
